
Spectroscopic Profile of 2-Pyridyl
Tribromomethyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Pyridyl Tribromomethyl Sulfone

Cat. No.: B1312236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 2-Pyridyl Tribromomethyl Sulfone. Due to the limited availability of public

experimental data for this specific compound, this guide leverages established principles of

spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This information is intended to

serve as a valuable resource for researchers in the fields of medicinal chemistry, organic

synthesis, and drug development who may be working with this or structurally related

molecules.

Chemical Structure and Properties
IUPAC Name: 2-(tribromomethylsulfonyl)pyridine

Molecular Formula: C₆H₄Br₃NO₂S[1]

Molecular Weight: 393.88 g/mol [1]

CAS Number: 59626-33-4[1]

Physical State: Crystalline solid[2]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-Pyridyl
Tribromomethyl Sulfone based on the analysis of its chemical structure and comparison with

related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.7 - 8.9 Doublet 1H H6 (α to N)

8.0 - 8.2 Triplet of doublets 1H H4 (γ to N)

7.8 - 8.0 Doublet of doublets 1H H5 (β to N)

7.4 - 7.6 Triplet 1H H3 (β to N)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~160 C2 (C-SO₂)

~150 C6 (α to N)

~138 C4 (γ to N)

~128 C5 (β to N)

~125 C3 (β to N)

~45 CBr₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium-Weak Aromatic C-H stretch

1600 - 1580 Medium C=N stretching (pyridine ring)

1470 - 1430 Medium C=C stretching (pyridine ring)

1350 - 1300 Strong Asymmetric SO₂ stretch

1175 - 1130 Strong Symmetric SO₂ stretch

800 - 700 Strong C-Br stretch

780 - 740 Strong Out-of-plane C-H bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

391/393/395/397 [M]⁺• Isotopic cluster due to three Br atoms

312/314/316 [M - Br]⁺

233/235 [M - 2Br]⁺

154 [M - CBr₃]⁺ or [C₅H₄NSO₂]⁺

78 [C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

discussed above. These protocols are based on standard laboratory practices for the

characterization of organic compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Pyridyl Tribromomethyl Sulfone
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 512-2048 scans.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
Sample Preparation:

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. Press the mixture into a transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the beam path and record the sample spectrum.
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Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually

presented in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic

system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe

the molecular ion and key fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 2-Pyridyl Tribromomethyl Sulfone.
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Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of

2-Pyridyl Tribromomethyl Sulfone. Experimental verification of this data is recommended for

definitive structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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